molecular formula C7H5BrN2 B1367304 2-Bromo-4-methylpyridine-3-carbonitrile CAS No. 65996-02-3

2-Bromo-4-methylpyridine-3-carbonitrile

Cat. No. B1367304
CAS RN: 65996-02-3
M. Wt: 197.03 g/mol
InChI Key: IUOLDVXLQXLZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylpyridine-3-carbonitrile is a biochemical reagent . It has the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylpyridine-3-carbonitrile can be represented by the SMILES string Cc1ccnc(Br)c1 . The InChI key is LSZMVESSGLHDJE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4-methylpyridine-3-carbonitrile is a liquid at room temperature . It has a refractive index of 1.561 (lit.) , a boiling point of 87°C/10mmHg (lit.) , and a density of 1.545 g/mL at 25°C (lit.) .

Scientific Research Applications

Organic Synthesis

The compound is often used as a starting material in the synthesis of a series of organic nitrogen ligands containing pyridine units . This makes it a valuable resource in the field of organic synthesis.

Transition Metal Catalysis

The compound has good applications in the basic research of methodology of transition metal catalysis . It can be used to study the behavior of transition metals in various reactions.

Pharmaceutical Research

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs. Its unique structure can contribute to the pharmacological properties of the final product .

Agrochemical Research

Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of various agrochemicals . It can help in the development of new pesticides or fertilizers.

Dye Industry

The compound can be used in the synthesis of dyes . The presence of the pyridine ring in its structure can contribute to the color properties of the final dye product.

Material Science

In material science, this compound can be used in the development of new materials with unique properties . Its chemical structure can contribute to the physical and chemical properties of the final material.

Chromatography

The compound can be used in chromatography research . It can serve as a standard or a test compound in various chromatographic techniques.

Analytical Chemistry

In analytical chemistry, this compound can be used in the development and testing of new analytical methods . It can serve as a test compound to evaluate the performance of the method.

Safety and Hazards

2-Bromo-4-methylpyridine-3-carbonitrile is classified as a skin irritant (category 2), eye irritant (category 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

It’s known that this compound is a strategic building block for the preparation of nevirapine , a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients . Therefore, it can be inferred that the compound may indirectly affect the activity of the HIV-1 reverse transcriptase enzyme.

Mode of Action

Given its role as a precursor in the synthesis of nevirapine , it’s likely that the compound undergoes several transformations before interacting with its target.

Biochemical Pathways

As a precursor to nevirapine, it’s plausible that it indirectly influences the pathways associated with hiv replication, particularly the reverse transcription process .

Result of Action

Given its role in the synthesis of nevirapine , it can be inferred that it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus.

Action Environment

It’s known that the compound is stable at room temperature in an inert atmosphere .

properties

IUPAC Name

2-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOLDVXLQXLZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512958
Record name 2-Bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpyridine-3-carbonitrile

CAS RN

65996-02-3
Record name 2-Bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methylpyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methylpyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methylpyridine-3-carbonitrile
Reactant of Route 5
2-Bromo-4-methylpyridine-3-carbonitrile
Reactant of Route 6
2-Bromo-4-methylpyridine-3-carbonitrile

Q & A

Q1: What is the significance of 2-bromo-4-methylnicotinonitrile in pharmaceutical synthesis?

A1: 2-Bromo-4-methylnicotinonitrile serves as a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC) []. CAPIC is a key building block for producing nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used to treat HIV-infected patients []. A continuous synthesis method utilizing 2-bromo-4-methylnicotinonitrile as an intermediate holds the potential to make nevirapine production more cost-effective [].

Q2: Can you describe the synthesis process involving 2-bromo-4-methylnicotinonitrile mentioned in the research?

A2: The research outlines a continuous synthesis approach that uses readily available, inexpensive starting materials and culminates in a batch crystallization of high-purity CAPIC []. 2-bromo-4-methylnicotinonitrile is a key intermediate in this process. While the specific reaction details aren't fully elaborated, the study highlights that this method could lead to more efficient and cost-effective production of CAPIC and potentially other valuable structures containing complex pyridines [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.